molecular formula C11H11FO2 B588457 (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane CAS No. 129050-23-3

(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane

Cat. No. B588457
CAS RN: 129050-23-3
M. Wt: 194.205
InChI Key: GVZDIJGBXSDSEP-WDEREUQCSA-N
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Description

“(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane” is a chemical compound that contains a total of 27 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 ether . The molecule contains a total of 25 atoms, including 11 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom .


Molecular Structure Analysis

The molecular structure of “(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane” is characterized by a total of 27 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 ether .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives: are known for their thermal stability and unique structure, which makes them valuable in materials science and pharmaceuticals. The compound can be used as a starting material for synthesizing various functional adamantane derivatives. These derivatives have potential applications in creating thermally stable materials , high-energy fuels , and bioactive compounds .

Development of Diamond-like Polymers

The high reactivity of compounds like (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane offers opportunities for polymerization reactions leading to the creation of diamondoids . These are diamond-like bulky polymers that have applications in nanotechnology and material sciences , particularly in creating new materials based on natural and synthetic nanodiamonds .

Organic Synthesis Applications

In organic synthesis, the compound can be utilized for the opening of strained intra-framework bonds . This process can yield 1,3-disubstituted adamantane derivatives in essentially quantitative yield, which are valuable intermediates in organic synthesis .

Quantum-chemical Calculations

The electronic structure of adamantane derivatives, including those derived from (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane, can be investigated using quantum-chemical calculations . This has implications for elucidating the mechanisms of chemical and catalytic transformations, which is crucial in the development of new pharmaceuticals and materials .

Synthesis of Chiral Ligands

The compound can be used in the synthesis of chiral ligands through regioselective epoxide ring openings with chiral amines. Chiral ligands are essential in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals .

Functionalization of Adamantanes

Rhodium complexes can be used to functionalize adamantanes, with (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane potentially serving as a precursor. The functionalization process involves the incorporation of carbenes along the tertiary –CH bond in the adamantane, which can lead to the development of new compounds with varied applications .

Advanced Pharmaceutical Synthesis

The compound’s structure allows for the synthesis of advanced pharmaceuticals, particularly those requiring a fluorinated epoxide as a building block. Fluorinated compounds have significance in medicinal chemistry due to their improved stability and bioavailability .

High-Energy Materials Research

Due to its potential for high reactivity and stability under extreme conditions, (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane could be explored in the research of high-energy materials . These materials are of interest in aerospace and defense industries for applications such as propellants and explosives .

Safety and Hazards

“(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and contaminated work clothing should not be allowed out of the workplace . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680196, DTXSID201176371
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran

CAS RN

129050-23-3, 876514-31-7, 793669-26-8
Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-​1-​Benzopyran, 6-​fluoro-​3,​4-​dihydro-​2-​[(2S)​-​2-​oxiranyl]​-​, (2S)​-
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Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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